(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride (CAS: 84139-00-4) is a heterocyclic compound featuring a benzodioxin core (a fused benzene ring with two oxygen atoms in a 1,4-dioxane configuration) and a hydrazine group (-NH-NH₂) at the 6-position, stabilized as a hydrochloride salt. This compound is cataloged with 95% purity and is commercially available in 10g quantities . Its structural uniqueness lies in the combination of the electron-rich benzodioxin moiety and the reactive hydrazine group, making it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocycles or Schiff bases .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5,10H,3-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTNSVAUVCJCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84139-00-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-ylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing side reactions. The choice of solvents and reaction temperatures is critical to achieving these goals. The process is optimized to ensure scalability and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have investigated the cytotoxic properties of hydrazine derivatives, including (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride. Research indicates that compounds with hydrazine moieties exhibit significant anticancer activities. For instance, a study synthesized a series of hydrazine derivatives and evaluated their cytotoxic effects against breast cancer cell lines (MCF-7). The findings revealed that certain derivatives demonstrated potent activity, suggesting the potential of this compound as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism through which hydrazine derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process may be mediated by the disruption of cellular signaling pathways that regulate cell survival and proliferation. Further studies are needed to elucidate the specific pathways affected by this compound.
Material Science
Synthesis of Functionalized Polymers
this compound has been utilized in the synthesis of functionalized polymers. Its reactive hydrazine group can form stable linkages with various substrates, leading to materials with tailored properties for applications in coatings and adhesives. Research has demonstrated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .
Nanocomposite Development
The compound's ability to interact with nanoparticles has also been explored. Studies indicate that this compound can serve as a stabilizing agent for metal nanoparticles, which are crucial in catalysis and sensor applications. The incorporation of this hydrazine derivative into nanocomposites has been shown to improve dispersion and stability within the matrix .
Environmental Studies
Detection of Environmental Contaminants
Hydrazine derivatives have been investigated for their potential use in detecting environmental pollutants. Specifically, this compound can be employed in sensor technologies to identify hydrazine and other related compounds in contaminated water sources. Research has shown that sensors based on this compound exhibit high sensitivity and selectivity towards hydrazines .
Case Studies
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to alterations in their function. This can result in the inhibition of key enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin/Hydrazine Motifs
Table 1: Key Structural Analogues
Key Observations :
- The target compound distinguishes itself through the hydrazine group , which offers dual nucleophilic sites (-NH-NH₂) for condensation reactions, unlike amines or hydroxylamines in analogs.
- Chlorinated derivatives (e.g., CAS: 1001180-07-9) exhibit enhanced electronic effects for targeted biological activity , while furan-substituted analogs (e.g., CAS: 1185300-02-0) introduce π-π stacking capabilities for receptor binding .
Benzodithiazine Derivatives with Hydrazine Functionality
Table 2: Comparison with Benzodithiazine-Based Hydrazines
Key Observations :
- Benzodithiazines (e.g., compounds in ) replace the benzodioxin’s oxygen atoms with sulfur, enhancing electron-withdrawing effects and altering reactivity.
- The Schiff base derivatives (e.g., ) demonstrate applications in metal coordination chemistry, unlike the hydrochloride salt form of the target compound.
Tetrazine Derivatives from Hydrazine Cyclization
Table 3: Tetrazine Derivatives Synthesized via Hydrazine Pathways
Key Observations :
Physicochemical and Spectral Data Comparison
Target Compound :
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride (CAS Number: 84139-00-4) is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows it to interact with various biological targets, making it a valuable intermediate in drug development and other applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C8H10N2O2
- Molecular Weight: 202.64 g/mol
- IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine hydrochloride
1. Pharmaceutical Development
This compound is utilized as an intermediate in synthesizing compounds targeting neurological disorders. Research indicates that derivatives of this compound exhibit enhanced drug efficacy and specificity in treating conditions such as depression and anxiety disorders .
2. Antitumor Activity
Studies have demonstrated that this compound possesses antitumor properties. For instance, derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine have shown selective cytotoxicity against various cancer cell lines with IC50 values less than 10 µM. This suggests potential use in developing new anticancer agents .
3. Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
4. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Its derivatives have shown significant activity against both bacterial and fungal strains, indicating potential applications in treating infections .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to altered cellular responses beneficial for therapeutic applications.
- Receptor Binding: It has been shown to bind selectively to certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
Case Study 1: Antitumor Activity
In a study assessing the cytotoxicity of various hydrazine derivatives on MCF-7 breast cancer cells, this compound exhibited a significant reduction in cell viability compared to control groups. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced the levels of nitric oxide production in lipopolysaccharide-stimulated macrophages. This finding supports its potential use in managing chronic inflammatory conditions .
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Antitumor Research | Potential lead for new anticancer agents |
| Anti-inflammatory Drugs | Candidates for treating inflammatory diseases |
| Antimicrobial Agents | Effective against bacterial and fungal infections |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
